N-(2,2-di(furan-2-yl)ethyl)-2-phenoxypropanamide
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Overview
Description
N-(2,2-di(furan-2-yl)ethyl)-2-phenoxypropanamide, commonly known as DFPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DFPP belongs to the family of amides and is synthesized through a multi-step process.
Scientific Research Applications
Dye-Sensitized Solar Cells
Phenothiazine derivatives with furan conjugated linkers have been synthesized and applied in dye-sensitized solar cells, demonstrating significant improvements in solar energy-to-electricity conversion efficiency. This research illustrates the potential of furan derivatives in enhancing renewable energy technologies (Se Hun Kim et al., 2011).
DNA Binding and Antiprotozoal Activity
Studies on furamidine, structurally similar to furan derivatives, have shown tight binding to DNA sequences, suggesting potential in developing drugs for protozoal infections. The structural adjustments, including the replacement of central units with a furan moiety, highlight the versatility of furan compounds in medicinal chemistry (C. Laughton et al., 1995).
Antibacterial and Antifungal Applications
A series of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives have shown promising antibacterial and antifungal activities. This research underscores the potential of furan derivatives in addressing drug resistance issues in microbial pathogens (Loganathan Velupillai et al., 2015).
Biobased Polyesters
The enzymatic synthesis of biobased polyesters using furan derivatives as building blocks showcases the application of these compounds in producing environmentally friendly materials. This approach offers a sustainable alternative to traditional petrochemical-based polymers, highlighting the role of furan derivatives in green chemistry (Yi Jiang et al., 2014).
Mechanism of Action
Target of Action
Furan derivatives, which are part of the compound’s structure, have been known to exhibit a wide range of biological and pharmacological properties
Mode of Action
Furan derivatives, in general, have been found to interact with various biological targets, leading to a range of therapeutic effects . The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Furan derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities
Result of Action
Furan derivatives have been associated with a range of molecular and cellular effects due to their diverse biological activities
properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-14(24-15-7-3-2-4-8-15)19(21)20-13-16(17-9-5-11-22-17)18-10-6-12-23-18/h2-12,14,16H,13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDLVUFSGNUNHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC=CO1)C2=CC=CO2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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